2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride
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Overview
Description
2-(Aminomethyl)bicyclo[221]heptane-2-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C8H13NO2·HCl It is a derivative of bicyclo[221]heptane, a structure known for its rigidity and unique three-dimensional shape
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with bicyclo[2.2.1]heptane-2-carboxylic acid.
Aminomethylation: The carboxylic acid group is converted to an aminomethyl group through a series of reactions involving reagents such as formaldehyde and ammonia.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: A similar compound with a different functional group.
Bicyclo[2.2.1]heptane-2-carboxylic acid: The parent compound without the aminomethyl group.
Uniqueness
2-(Aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its rigid bicyclic structure also contributes to its unique properties, making it a valuable compound in various research applications.
Properties
IUPAC Name |
2-(aminomethyl)bicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c10-5-9(8(11)12)4-6-1-2-7(9)3-6;/h6-7H,1-5,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSAFCGYCSEIAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(CN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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